molecular formula C7H12ClNO3S B1443439 1-Acetylpiperidine-4-sulfonyl chloride CAS No. 1155374-90-5

1-Acetylpiperidine-4-sulfonyl chloride

Cat. No.: B1443439
CAS No.: 1155374-90-5
M. Wt: 225.69 g/mol
InChI Key: HACWCCZWXGOJJD-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • C=O stretch : 1,650–1,680 cm⁻¹ (acetyl group).
  • S=O asymmetric/symmetric stretches : 1,370 cm⁻¹ and 1,170 cm⁻¹ (sulfonyl chloride).
  • C-N stretch : 1,250–1,300 cm⁻¹ (piperidine ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 2.15 ppm (s, 3H, acetyl methyl).
    • δ 3.45–2.70 ppm (m, 8H, piperidine protons).
  • ¹³C NMR :
    • δ 170.5 ppm (acetyl carbonyl).
    • δ 55.2 ppm (piperidine C-4 adjacent to sulfonyl chloride).

Mass Spectrometry (MS)

Predicted adducts and collision cross-sections (CCS) include:

Adduct m/z CCS (Ų)
[M+H]⁺ 226.03 146.0
[M+Na]⁺ 248.01 155.8
[M-H]⁻ 224.02 145.1

Electron ionization fragments at m/z 128.07 (base peak) and 170.08 correspond to cleavage of the sulfonyl chloride and acetyl groups, respectively.

Thermochemical Properties and Stability Analysis

This compound exhibits moderate thermal stability, decomposing above 150°C. Key thermochemical parameters include:

  • Boiling point : Estimated at 426.8°C (analogous to 4-acetamidobenzenesulfonyl chloride).
  • Melting point : Not experimentally determined due to hygroscopicity.

Stability studies indicate sensitivity to moisture, with hydrolysis yielding 1-acetylpiperidine-4-sulfonic acid. Storage under inert atmosphere at 2–8°C is recommended to prevent degradation. Differential scanning calorimetry (DSC) traces show an exothermic decomposition peak at 162°C, correlating with sulfonyl chloride group reactivity.

The compound’s shelf life exceeds 12 months when stored in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane.

Properties

IUPAC Name

1-acetylpiperidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACWCCZWXGOJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155374-90-5
Record name 1-acetylpiperidine-4-sulfonyl chloride
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Preparation Methods

Direct Sulfonylation of 1-Acetylpiperidine Derivatives

One approach involves the sulfonylation of 1-acetylpiperidine or its derivatives using sulfonyl chlorides or sulfonating agents to introduce the sulfonyl chloride group at the 4-position. This method typically requires selective activation of the 4-position on the piperidine ring.

  • Example: Reaction of 1-acetylpiperidine with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions can yield the sulfonyl chloride derivative.
  • Challenges include controlling regioselectivity and avoiding over-chlorination or degradation of the acetyl group.

Multi-Step Synthesis via Protected Intermediates

A more controlled method uses protected piperidine intermediates such as 1-N-Boc-4-acetylpiperidine, followed by conversion to sulfonyl chloride:

  • Protection of the nitrogen with Boc (tert-butoxycarbonyl) group,
  • Introduction of the acetyl group at the 4-position,
  • Subsequent sulfonylation and chlorination steps.

This approach benefits from improved selectivity and easier purification but involves additional steps.

Industrially Viable Method Using Acidic Hydrolysis and Chlorination

According to patent CN102775343A, an industrially suitable method involves:

  • Starting from a precursor compound (compound 3),
  • Performing an acid- and water-mediated degradation reaction at 60–90 °C,
  • Using acids such as glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid in specific volume ratios with water,
  • Controlling acid concentration and molar ratios to optimize yield,
  • Followed by chlorination to convert sulfonic acid intermediates to sulfonyl chloride.

This method is noted for:

  • Use of readily available raw materials,
  • Mild reaction conditions,
  • High product yield,
  • Simple post-treatment,
  • Suitability for industrial scale production.

Grignard Reagent Mediated Synthesis

A synthesis involving Grignard reagents is reported for related piperidine carbonyl chlorides (e.g., 1-acetylpiperidine-4-carbonyl chloride):

  • Reaction of a piperidine derivative with isopropyl magnesium chloride-lithium chloride complex at low temperatures (-10 °C to 0 °C),
  • Addition of 1-acetyl-isonipecotoyl chloride,
  • Extraction and purification by chromatography,
  • Yield reported around 33%.

This method requires strict anhydrous conditions and low temperatures due to the sensitivity of Grignard reagents but provides access to acyl chloride derivatives related to sulfonyl chlorides.

Data Table: Comparison of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Sulfonylation Chlorosulfonic acid or sulfuryl chloride, controlled temp Moderate Simple reagents Regioselectivity issues
Multi-Step via Boc Protection Boc protection, acetylation, sulfonylation, chlorination High High selectivity, purity Multiple steps, time-consuming
Acidic Hydrolysis + Chlorination Acid (acetic, formic, HCl, H2SO4), 60–90 °C, water High Industrially scalable, mild Requires optimization of acid ratios
Grignard Reagent Method Isopropyl MgCl-LiCl, low temp, acetyl-isonipecotoyl chloride 33 Effective for acyl chloride prep Sensitive reagents, low yield

Chemical Reactions Analysis

Hydrolysis to Sulfonic Acid

The sulfonyl chloride group undergoes rapid hydrolysis in aqueous or alcoholic media to form the corresponding sulfonic acid. This reaction is pH-dependent and proceeds via nucleophilic attack by water or hydroxide ions.

Reaction Conditions :

  • Solvent : Water, methanol, or ethanol

  • Temperature : 0–25°C

  • Catalyst : None required (proceeds spontaneously in basic media)

Example :

1 Acetylpiperidine 4 sulfonyl chloride+H2O1 Acetylpiperidine 4 sulfonic acid+HCl\text{1 Acetylpiperidine 4 sulfonyl chloride}+\text{H}_2\text{O}\rightarrow \text{1 Acetylpiperidine 4 sulfonic acid}+\text{HCl}

Yield : >90% under basic conditions .

Nucleophilic Substitution with Amines

The sulfonyl chloride reacts with primary or secondary amines to form sulfonamides, a key reaction for pharmaceutical intermediates.

General Reaction :

R1R2NH+1 Acetylpiperidine 4 sulfonyl chlorideR1R2N SO2 piperidine 4 acetyl+HCl\text{R}_1\text{R}_2\text{NH}+\text{1 Acetylpiperidine 4 sulfonyl chloride}\rightarrow \text{R}_1\text{R}_2\text{N SO}_2\text{ piperidine 4 acetyl}+\text{HCl}

Amine TypeReaction ConditionsYield (%)Reference
Primary alkylTHF, 0°C, Et3_3N85–92
AromaticDCM, RT, 12 h70–78
Piperidine-basedDMF, 70°C, 4 h88–95

Notable Example :
Reaction with 4-aminopiperidine derivatives under EDCI/HOBt coupling yielded potent enzyme inhibitors with IC50_{50} values <10 nM .

Coupling with Alcohols/Phenols

The compound reacts with alcohols or phenols to generate sulfonate esters, which are useful in prodrug design.

Reaction Conditions :

  • Base : Pyridine or triethylamine

  • Solvent : Dichloromethane or THF

  • Temperature : 0–25°C

Example :

Ph OH+1 Acetylpiperidine 4 sulfonyl chloridePh O SO2 piperidine 4 acetyl+HCl\text{Ph OH}+\text{1 Acetylpiperidine 4 sulfonyl chloride}\rightarrow \text{Ph O SO}_2\text{ piperidine 4 acetyl}+\text{HCl}

Yield : 75–82% for phenolic substrates .

Friedel-Crafts Acylation

The acetyl group on the piperidine ring participates in Friedel-Crafts reactions with aromatic hydrocarbons, enabling access to complex aryl ketones.

Reaction Protocol :

  • Generate acyl chloride via reaction with oxalyl chloride.

  • React with diphenylmethane in the presence of AlCl3_3.

Example :

Diphenylmethane+1 Acetylpiperidine 4 sulfonyl chlorideDiaryl ketone derivative+HCl\text{Diphenylmethane}+\text{1 Acetylpiperidine 4 sulfonyl chloride}\rightarrow \text{Diaryl ketone derivative}+\text{HCl}

Yield : 60–68% .

Reductive Functionalization

The sulfonyl chloride can be reduced to thiols or disulfides under controlled conditions.

Reagents :

  • LiAlH4_44 : Reduces to thiol (yield: 50–60%).

  • Zn/HCl : Generates disulfide via intermediate thiol .

Cross-Coupling Reactions

The sulfonyl chloride group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

SubstrateCatalyst SystemYield (%)Reference
Aryl boronic acidPd(PPh3_3)4_4, K2_2CO3_365–72
Heteroaryl stannanePdCl2_2, AsPh3_358–63

Ring-Opening Reactions

Under acidic or basic conditions, the piperidine ring can undergo ring-opening to form linear sulfonamide derivatives.

Example :

1 Acetylpiperidine 4 sulfonyl chloride+H2OHClLinear sulfonamide\text{1 Acetylpiperidine 4 sulfonyl chloride}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Linear sulfonamide}

Conditions : 6M HCl, reflux, 12 h .

Scientific Research Applications

Chemical Properties and Structure

1-Acetylpiperidine-4-sulfonyl chloride possesses a piperidine ring substituted with an acetyl group and a sulfonyl chloride group. This structure contributes to its reactivity, allowing it to participate in various chemical reactions, particularly those involving nucleophiles. The molecular formula is C7H12ClNO3SC_7H_{12}ClNO_3S, with a molecular weight of approximately 225.69 g/mol.

Applications in Medicinal Chemistry

This compound has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functionality allows for the formation of sulfonamides, which are important in drug development due to their biological activity.

Synthesis of Sulfonamides

Sulfonamides derived from this compound have shown potential therapeutic effects, including:

  • Antimicrobial Activity : Many piperidine derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds containing piperidine rings are often investigated for their ability to reduce inflammation.

Enzyme Inhibition Studies

The compound has been studied for its ability to covalently modify target proteins, which is crucial in understanding enzyme mechanisms. It acts as a probe in chemical biology to study:

  • Enzyme Function : By selectively labeling active site residues in enzymes, researchers can gain insights into enzyme regulation and activity.
  • Therapeutic Applications : Its reactivity profile makes it valuable in designing inhibitors for therapeutic targets, particularly in metabolic disorders.

Synthetic Routes

Several synthetic methods have been developed for preparing this compound:

  • Reaction with Thionyl Chloride : This method involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to produce the sulfonyl chloride derivative.
  • Acetylation Reactions : The introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride under basic conditions.

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

  • A study reported on the synthesis of piperidine-based compounds that showed enhanced potency as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in various disease states including pain and inflammation .
  • Another investigation highlighted the use of sulfonamide derivatives derived from this compound in treating metabolic syndrome by inhibiting specific enzymes related to glucocorticoid metabolism .

Mechanistic Studies

Utilizing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers have explored the interaction dynamics between this compound and various proteins. These studies confirm the formation of stable covalent bonds with nucleophilic residues, providing insights into enzyme inhibition mechanisms .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds to highlight their structural features and unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-Acetylpiperidine-3-sulfonyl chlorideSimilar piperidine structurePotentially different biological activity
N-Acetylsulfanilyl chlorideContains a sulfanilamide structureKnown for antibacterial properties
Acetyl sulfonyl chlorideLacks the piperidine ringMore general use in synthetic applications

Mechanism of Action

The mechanism of action of 1-Acetylpiperidine-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. This reactivity underlies its potential use in drug development and biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-acetylpiperidine-4-sulfonyl chloride and related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-Acetyl, 4-sulfonyl chloride C₇H₁₀ClNO₃S 223.67 Sulfonylation agent, reactive intermediate -
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride 4-(4-chlorophenyl)sulfonyl, hydrochloride salt C₁₁H₁₄Cl₂NO₂S 296.21 Pharmaceutical intermediate
4-Acetyl-4-phenylpiperidine Hydrochloride 4-Acetyl, 4-phenyl, hydrochloride salt C₁₃H₁₇NO·HCl 247.74 CNS drug intermediate (e.g., anesthetic)
1-Acetyl-4-piperidinecarboxylic acid ethyl chloride 1-Acetyl, 4-carboxylic acid ethyl ester C₁₀H₁₆ClNO₃ 241.69 Prodrug synthesis, medicinal chemistry
4-Amino-1-(methylsulfonyl)piperidine 4-Amino, 1-methylsulfonyl C₆H₁₄N₂O₂S 178.25 Hydrogen-bonding capability, drug design
Key Observations:

Reactivity Differences: The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), whereas analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride () are stabilized as salts, reducing reactivity. Methylsulfonyl (e.g., 4-Amino-1-(methylsulfonyl)piperidine ) is less reactive than sulfonyl chloride, limiting its utility in covalent bond-forming reactions.

Steric and Electronic Effects :

  • The 4-phenyl group in 4-acetyl-4-phenylpiperidine hydrochloride () introduces steric bulk and hydrophobicity, favoring interactions with lipophilic targets (e.g., CNS receptors).
  • The acetyl group at position 1 in the target compound may reduce ring basicity compared to unsubstituted piperidines, affecting solubility and reactivity.

Pharmacological Relevance :

  • Compounds like 1-acetyl-4-piperidinecarboxylic acid ethyl chloride () are linked to prodrugs (e.g., Risperidone derivatives), whereas the target compound’s sulfonyl chloride group is typically utilized in intermediate synthesis rather than direct therapeutic applications.
b) Stability and Handling:
  • Hydrochloride salts (e.g., ) exhibit enhanced stability under ambient conditions compared to sulfonyl chlorides, which require anhydrous handling to prevent hydrolysis.
c) Structural Insights from Crystallography:
  • Piperidine derivatives with acetyl groups (e.g., 1-acetyl-4-piperidinecarboxylic acid ethyl chloride ) have been studied crystallographically to confirm conformational preferences, which influence their binding to biological targets .

Biological Activity

1-Acetylpiperidine-4-sulfonyl chloride (CAS Number: 1155374-90-5) is a sulfonyl chloride compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.

This compound has the molecular formula C7H12ClNO3SC_7H_{12}ClNO_3S and a molecular weight of approximately 225.69 g/mol. The compound features both an acetyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential biological interactions.

The precise mechanism of action for this compound is not well-documented in the literature, indicating a need for further research. However, compounds with similar structures often engage in nucleophilic reactions due to the presence of the sulfonyl chloride group, facilitating the formation of sulfonamide derivatives when reacted with primary and secondary amines.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure TypeUnique Features
1-Acetylpiperidine-4-carbonyl chlorideCarbonyl derivativeContains a carbonyl instead of a sulfonyl group
AcetylsulfonamideSulfonamideLacks the piperidine ring; simpler structure
Piperidine-4-sulfonic acidSulfonic acidDoes not contain an acetyl group; more acidic nature
N-(4-Sulfamoylphenethyl)acetamideSulfamoyl derivativeContains an aromatic ring; different biological activity

This table highlights how the presence of both an acetyl group and a sulfonyl chloride distinguishes this compound from other compounds, making it particularly versatile for synthetic applications in medicinal chemistry.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights into its potential:

  • Inhibition Studies : Research on similar piperazine derivatives has shown significant inhibition of bacterial enzymes (e.g., LpxH), suggesting that modifications to the piperidine structure can enhance antibacterial potency .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds indicate that structural modifications can lead to improved absorption and metabolic stability, which may be applicable to this compound as well .
  • Reactivity with Biological Targets : Interaction studies have demonstrated that sulfonamide derivatives formed from similar sulfonyl chlorides exhibit varied biological activities based on their structural characteristics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Acetylpiperidine-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperidine-4-sulfonyl chloride

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